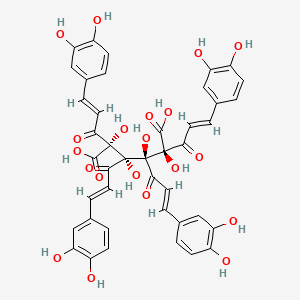
2,3,4,5-Tetracaffeoylglucaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetracaffeoylglucaric acid is a polyphenolic compound derived from caffeic acid and glucaric acid. It is known for its antioxidant properties and is found in various plants, including those in the genus Gnaphalium . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetracaffeoylglucaric acid typically involves the esterification of glucaric acid with caffeic acid. This process can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of glucaric acid with caffeic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of glucaric acid with caffeic acid. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce glucaric acid, followed by chemical or enzymatic esterification with caffeic acid. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetracaffeoylglucaric acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moieties can be oxidized to quinones under oxidative conditions.
Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The ester bonds in this compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of glucaric acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Quinones derived from caffeic acid.
Reduction: Regeneration of phenolic hydroxyl groups.
Substitution: Glucaric acid and caffeic acid.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetracaffeoylglucaric acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the antioxidant properties of polyphenols.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It can be used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetracaffeoylglucaric acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and neuroprotective effects .
Comparación Con Compuestos Similares
2,3,4,5-Tetracaffeoylglucaric acid can be compared with other caffeic acid derivatives, such as:
- 2,4,5-Tricaffeoylglucaric acid
- 2,3,4- or 3,4,5-Tricaffeoylaltraric acid
- 2,3(4,5)-Dicaffeoylaltraric acid
These compounds share similar antioxidant properties but differ in the number and position of caffeic acid moieties attached to the glucaric acid backbone. The unique structure of this compound, with four caffeic acid units, may confer enhanced antioxidant and therapeutic properties compared to its analogs .
Propiedades
Fórmula molecular |
C42H34O20 |
|---|---|
Peso molecular |
858.7 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1 |
Clave InChI |
WINRWNWFZZGKBN-KFLUQYNTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)[C@](O)([C@@](O)([C@](O)([C@@](O)(C(=O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)
![cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
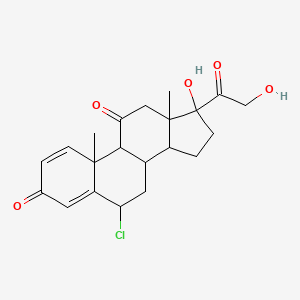
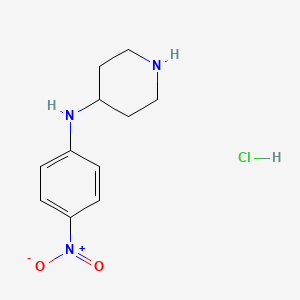
![8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15125621.png)
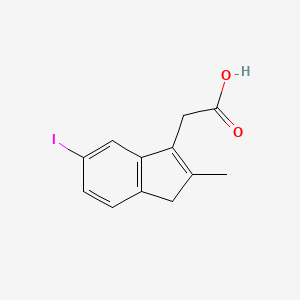
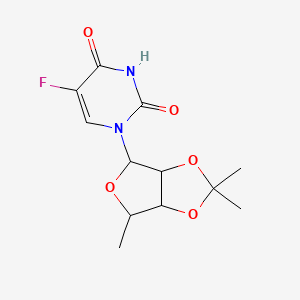
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
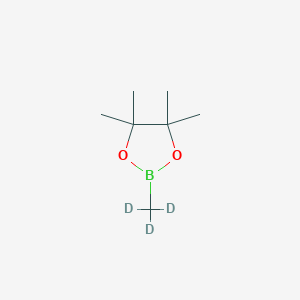
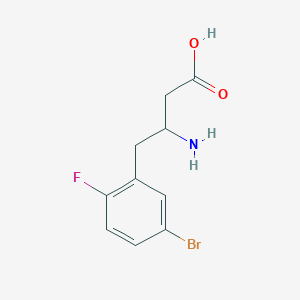
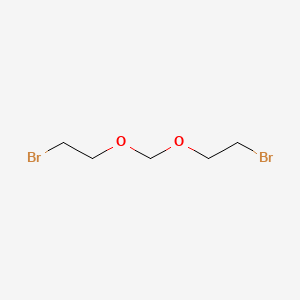
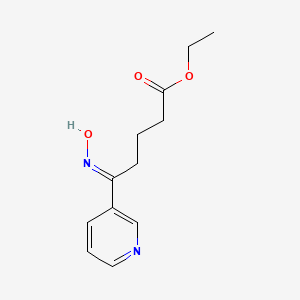
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)

